2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole
Overview
Description
2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Safety and Hazards
The safety data sheet for related compounds like “2-(Trifluoromethoxy)phenyl isocyanate” indicates that they are combustible, harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and are fatal if inhaled .
Mechanism of Action
Target of Action
The primary target of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols . Inhibitors of sEH have been shown to have potential therapeutic applications in the treatment of hypertension, inflammation, and other conditions .
Mode of Action
This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling molecules derived from arachidonic acid . Normally, sEH converts EETs into less active diols, but when sEH is inhibited, the levels of EETs increase . EETs have been shown to have vasodilatory, anti-inflammatory, and nephroprotective effects .
Pharmacokinetics
Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in vasodilation, reduced inflammation, and protection of the kidneys . These effects could potentially be harnessed for the treatment of various conditions, including hypertension and renal disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(Trifluoromethoxy)phenyl-urea: Known for its inhibitory activity against soluble epoxide hydrolase.
4-(Trifluoromethoxy)benzaldehyde: Used in the synthesis of various organic compounds.
4-(Trifluoromethoxy)phenylacetic acid: Utilized in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPVUIDPCVCNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695920 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-86-3 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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